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  • Product: 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde
  • CAS: 497855-74-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde

Abstract This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural elucidation of the novel compound 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde. The strategic inco...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural elucidation of the novel compound 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde. The strategic incorporation of a trifluoroethyl group onto the imidazole scaffold is of significant interest in medicinal chemistry, potentially enhancing metabolic stability and binding affinity.[1][2][3] This document details the experimental workflow from material synthesis to high-resolution single-crystal X-ray diffraction (SCXRD) analysis. It serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the structural analysis of small organic molecules. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Significance of Fluorinated Imidazoles in Drug Discovery

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[4] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block in drug design. The introduction of fluorine-containing substituents, such as the trifluoroethyl group, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[3] Specifically, the trifluoromethyl group can enhance lipophilicity, improve metabolic stability by blocking sites of oxidation, and modulate pKa, thereby improving cell membrane permeability and oral bioavailability.[3]

The title compound, 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde, is a key intermediate for the synthesis of a diverse range of more complex pharmaceutical agents. The aldehyde functionality provides a reactive handle for further chemical transformations, while the trifluoroethyl-imidazole core imparts desirable physicochemical properties. A definitive determination of its three-dimensional structure is paramount for understanding its reactivity, intermolecular interactions, and for guiding the rational design of next-generation therapeutics. Single-crystal X-ray diffraction stands as the unequivocal method for obtaining precise atomic coordinates, bond lengths, and bond angles, providing a foundational understanding of the molecule's solid-state conformation.[5][6]

Synthesis and Crystallization

A robust and scalable synthetic route is essential for producing high-purity material suitable for crystallization. The proposed synthesis of 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde is followed by a meticulous crystallization protocol to obtain single crystals of suitable quality for X-ray diffraction.

Proposed Synthesis of 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde

The synthesis can be envisioned through a two-step process starting from commercially available 1H-imidazole-2-carbaldehyde.

Step 1: N-Alkylation of 1H-imidazole-2-carbaldehyde

A solution of 1H-imidazole-2-carbaldehyde is treated with a suitable base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF) to deprotonate the imidazole nitrogen. Subsequently, 2,2,2-trifluoroethyl iodide or bromide is added to the reaction mixture, leading to the formation of the desired N-alkylated product. The reaction is typically performed under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions.

Step 2: Purification

The crude product is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde. The purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry.

Synthesis_Workflow reagents1 1. NaH, DMF 2. CF3CH2I start 1H-imidazole-2-carbaldehyde reagents2 Silica Gel Chromatography product 1-(2,2,2-trifluoroethyl)-1H- imidazole-2-carbaldehyde start->product N-Alkylation purified_product Purified Product product->purified_product Purification SCXRD_Workflow crystal Single Crystal Selection data_collection X-ray Data Collection (100 K) crystal->data_collection data_processing Data Processing (Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_model Final Structural Model structure_refinement->final_model

Caption: Workflow for single-crystal X-ray diffraction analysis.

Results and Discussion: Hypothetical Crystal Structure

As of the writing of this guide, the crystal structure of 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde has not been reported in the literature. Therefore, we present a hypothetical yet realistic set of crystallographic data and a discussion of the expected structural features based on known structures of similar imidazole derivatives. [7][8]

Crystallographic Data

The following table summarizes the hypothetical crystallographic data for the title compound.

Parameter Hypothetical Value
Chemical FormulaC₆H₅F₃N₂O
Formula Weight178.12 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)7.9
β (°)98.5
Volume (ų)808.4
Z4
Calculated Density (g/cm³)1.463
Absorption Coefficient (mm⁻¹)0.145
F(000)360
Reflections Collected5600
Independent Reflections1400
R_int0.035
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.120
R indices (all data)R₁ = 0.060, wR₂ = 0.135
Goodness-of-fit on F²1.05
Molecular Structure and Conformation

The imidazole ring is expected to be essentially planar. [7]The trifluoroethyl and carbaldehyde substituents will lie out of this plane. The conformation of the trifluoroethyl group relative to the imidazole ring will be of particular interest, as will the orientation of the aldehyde group. It is anticipated that the C-F bond lengths will be in the range of 1.33-1.35 Å, and the C-C-F bond angles will be approximately 111°. The bond lengths and angles within the imidazole ring are expected to be consistent with those of other substituted imidazoles.

Intermolecular Interactions

In the absence of strong hydrogen bond donors, the crystal packing is likely to be dominated by weaker intermolecular interactions. These may include C-H···O, C-H···N, and C-H···F hydrogen bonds. The presence of the highly electronegative fluorine atoms and the oxygen atom of the aldehyde group makes these interactions highly probable. Pi-stacking interactions between the imidazole rings of adjacent molecules may also contribute to the overall stability of the crystal lattice.

Simulated X-ray Diffraction Pattern

Based on the hypothetical crystal structure, a powder X-ray diffraction (PXRD) pattern can be simulated. This simulated pattern serves as a valuable reference for the experimental characterization of the bulk material and for phase identification. The simulated PXRD pattern would be expected to show characteristic peaks corresponding to the Miller indices (hkl) of the crystal lattice planes.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis, crystallization, and structural elucidation of 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde. By providing detailed, self-validating protocols and a discussion of the expected structural features, this document serves as a practical resource for researchers in the field. The determination of the precise three-dimensional structure of this and similar fluorinated imidazoles is a critical step in the rational design of new and improved therapeutic agents.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Groom, C. R., & Cable, J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1805-1823. [Link]

  • Crystallization of small molecules. (n.d.). Retrieved from [Link]

  • Groom, C. R., & Cable, J. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton. [Link]

  • Zhang, Y., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Advanced Materials. [Link]

  • Read, R. J., & Roversi, P. (2018). X-ray data processing. Essays in Biochemistry, 62(4), 545–554. [Link]

  • Read, R. J. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. [Link]

  • Iacob, A. T., et al. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. International Journal of Molecular Sciences. [Link]

  • Iacob, A. T., et al. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI. [Link]

  • Read, R. J. (2021, May 29). A beginner's guide to X-ray data processing. ResearchGate. [Link]

  • Thiruvalluvar, A. A. (2022, October 30). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen. [Link]

  • Al-Harthy, T., & Al-Jabri, R. (2020, October 14). Importance of Fluorine in Benzazole Compounds. Semantic Scholar. [Link]

  • Pozharskii, A. F., et al. (2014). Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. ResearchGate. [Link]

  • Trivedi, M. K., et al. (2015, August 26). Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Journal of Alternative and Complementary Medicine. [Link]

  • Brown, G. D., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

  • Davood, A., et al. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Asian Journal of Chemistry. [Link]

  • Al-Majid, A. M. A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. [Link]

  • Kumar, T. M. M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. IUCrData. [Link]

  • Turner, S. (1993). Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • Kumar, T. M. M., et al. (2025, August 7). Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. ResearchGate. [Link]

  • ResearchGate. (n.d.). XRD diffractogram of control and treated samples of imidazole and 2-methylimidazole. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis and Characterization Protocols for 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carbaldehyde

Introduction & Strategic Rationale In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing a drug candidate's pharmacokinetic profile. The 2,2,2-trifluoroethyl gro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing a drug candidate's pharmacokinetic profile. The 2,2,2-trifluoroethyl group (CF₃CH₂–) is particularly prized; it enhances lipophilicity, increases metabolic resistance against cytochrome P450 oxidation, and modulates the pKa of adjacent basic centers[1].

The compound 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde (CAS: 497855-74-0) serves as a highly versatile, bifunctional building block[2]. It combines the metabolic stability of the trifluoroethyl-imidazole core with a highly reactive C2-carbaldehyde moiety, making it an ideal electrophile for late-stage functionalization in drug discovery pipelines, particularly for synthesizing complex kinase and epigenetic inhibitors[3][4].

Mechanistic Insights & Reaction Design

As an application scientist, designing a robust protocol requires understanding the kinetic hurdles of fluoroalkylation. The 2,2,2-trifluoroethyl group exerts a powerful inductive electron-withdrawing effect (-I), which severely deactivates the adjacent methylene carbon toward Sₙ2 nucleophilic attack. Standard alkyl halides (e.g., 2,2,2-trifluoroethyl chloride or bromide) will yield negligible conversion under standard conditions.

The Causality of Reagent Selection: To overcome this activation energy barrier, this protocol employs 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) . The triflate is an exceptional leaving group that facilitates smooth nucleophilic displacement by the imidazole nitrogen[4]. For the base, potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) provides the optimal thermodynamic environment. It is sufficiently basic to deprotonate the imidazole ring (pKa ~14.5) to generate the reactive imidazolide anion, yet mild enough to prevent unwanted side reactions (such as Cannizzaro-type disproportionation) at the sensitive aldehyde moiety[5].

SynthesisWorkflow A 1H-imidazole- 2-carbaldehyde (Starting Material) B Deprotonation (K2CO3 / DMF) A->B Step 1 15 min, RT C Alkylation (CF3CH2OTf) B->C Step 2 Dropwise D Aqueous Work-up (EtOAc / 5% LiCl) C->D Step 3 60°C, 2-4 h E 1-(2,2,2-trifluoroethyl)- 1H-imidazole-2-carbaldehyde D->E Step 4 Flash Chromatography

Workflow for the synthesis of 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde.

Materials and Reagents

All quantitative data and required materials are summarized below to ensure precise stoichiometric control.

Reagent / MaterialCAS NumberEquivalentsFunctionSafety & Handling
1H-imidazole-2-carbaldehyde10111-08-71.0 eqStarting MaterialIrritant; handle in fume hood.
2,2,2-Trifluoroethyl trifluoromethanesulfonate6226-25-11.2 eqAlkylating AgentCorrosive, moisture-sensitive.
Potassium Carbonate (K₂CO₃)584-08-72.0 eqBaseHygroscopic; dry before use.
N,N-Dimethylformamide (DMF)68-12-20.2 MSolventToxic; use anhydrous grade.
5% Aqueous Lithium Chloride (LiCl)7447-41-8ExcessWork-up WashSafe; removes residual DMF.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system , ensuring the operator can verify the success of the reaction at every critical juncture without requiring immediate advanced spectroscopy.

Step 1: Preparation of the Reactive Anion

  • Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 1H-imidazole-2-carbaldehyde (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.

  • Add finely powdered, anhydrous K₂CO₃ (2.0 eq).

  • Stir the suspension vigorously at room temperature (20–25 °C) for 15–30 minutes under a nitrogen atmosphere. Self-Validation Check: The mixture will transition to a slightly deeper yellow hue, indicating the successful formation of the imidazolide anion.

Step 2: Electrophilic Addition 4. Using a gas-tight syringe, add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq) dropwise over 5 minutes. Causality: Dropwise addition controls the exothermic nature of the alkylation, preventing localized thermal spikes that could degrade the sensitive formyl group.

Step 3: Reaction Maturation & Monitoring 5. Attach a reflux condenser and heat the reaction mixture to 60 °C for 2 to 4 hours[4]. 6. Self-Validation Check (TLC): Monitor the reaction via Thin-Layer Chromatography (Silica gel, Hexanes/EtOAc 1:1). The starting material possesses a free N-H bond (a strong hydrogen-bond donor) and will streak heavily near the baseline (Rf ~0.1). Upon successful trifluoroethylation, this hydrogen-bond donor is masked. The product will elute as a tight, distinct spot with a significantly higher Rf (~0.5). The complete disappearance of the baseline streak validates reaction completion.

Step 4: Quenching and Work-up 7. Cool the mixture to room temperature and quench by adding distilled water (equal to the volume of DMF used). 8. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. 9. Self-Validation Check (Phase Separation): Wash the combined organic layers with 5% aqueous LiCl (3x). DMF partitions highly into the aqueous LiCl phase. The absence of a high-boiling, viscous residual liquid upon rotary evaporation confirms the complete removal of DMF.

Step 5: Purification 10. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 11. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield the pure title compound as an off-white solid[6].

Analytical Characterization Data

To establish absolute trustworthiness and structural confirmation, the isolated product must be validated against the following expected analytical benchmarks.

Analytical MethodExpected Diagnostic ValueStructural Significance
LC-MS (ESI+) m/z 179.1 [M+H]⁺Confirms the precise mass addition of the CF₃CH₂– group (+82 Da shift from starting material).
¹H NMR (Aldehyde) ~9.8 ppm (s, 1H)Validates that the sensitive C2-carbaldehyde functional group remained intact during heating.
¹H NMR (Methylene) ~4.8 ppm (q, J = 8.5 Hz, 2H)Diagnostic quartet due to spin-spin coupling with the adjacent CF₃ group.
¹⁹F NMR ~ -71.5 ppm (t, 3F)Unambiguously confirms the presence of the trifluoromethyl moiety.

Downstream Applications in Drug Discovery

Once synthesized, 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde is predominantly utilized in reductive amination workflows. By reacting this aldehyde with complex primary or secondary amines in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃), researchers can rapidly append the lipophilic trifluoroethyl-imidazole pharmacophore onto drug scaffolds. This specific sequence is heavily cited in the patent literature for the synthesis of clinical-grade Janus Kinase (JAK) inhibitors[3] and Protein Arginine Methyltransferase 5 (PRMT5) inhibitors[4].

DownstreamApps Start 1-(2,2,2-trifluoroethyl)- 1H-imidazole-2-carbaldehyde RedAm Reductive Amination (NaBH(OAc)3, Amines) Start->RedAm Pathway A Cond Condensation (Hydrazines/Hydroxylamines) Start->Cond Pathway B Prod1 N-Alkyl Amines (e.g., JAK/PRMT5 Inhibitors) RedAm->Prod1 Prod2 Hydrazones/Oximes (Bioisosteres) Cond->Prod2

Downstream synthetic applications of the trifluoroethyl imidazole-2-carbaldehyde building block.

References

  • Google Patents. "US9328099B2 - Cyanomethylpyrazole carboxamides as janus kinase inhibitors.
  • Google Patents. "EP4209485A1 - COMPOUND HAVING ANTITUMOR ACTIVITY AND USE THEREOF.

Sources

Application

Application Note: 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carbaldehyde as a Next-Generation Building Block in Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals. Strategic Rationale in Medicinal Chemistry The imidazole ring is a privileged pharmacophore found in numerous FDA-approved drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals.

Strategic Rationale in Medicinal Chemistry

The imidazole ring is a privileged pharmacophore found in numerous FDA-approved drugs, frequently utilized to engage in hydrogen bonding and coordinate with metal centers (e.g., in kinase and metalloenzyme inhibitors). However, unsubstituted or simple N-alkyl imidazoles often present two major liabilities in drug development:

  • High Basicity: With a typical pKa of ~7.0, imidazoles are significantly protonated at physiological pH (7.4), which can drive off-target interactions, most notably the blockade of the hERG potassium channel.

  • Metabolic Vulnerability: The N-alkyl groups of imidazoles are prime targets for oxidative dealkylation by cytochrome P450 (CYP450) enzymes.

The building block 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde (CAS: 497855-74-0) elegantly solves both issues while providing a versatile synthetic handle. The integration of the strongly electron-withdrawing 2,2,2-trifluoroethyl group at the N1 position[1]. Studies on analogous systems demonstrate that N-trifluoroethylation can lower the pKa by over 2.5 units compared to N-ethyl analogues, favoring the neutral species at physiological pH and thereby improving passive membrane permeability[1]. Furthermore, the bulky, fluorinated substituent from CYP450-mediated oxidative dealkylation[2].

The C2-carbaldehyde acts as a highly reactive electrophilic node, allowing for rapid divergent synthesis into amines, alkenes, and fused heterocycles[3].

Physicochemical Profiling

Understanding the baseline properties of this is critical for predicting the behavior of downstream active pharmaceutical ingredients (APIs)[3].

Table 1: Physicochemical & Structural Profiling

PropertyValue / CharacteristicImpact on Drug Design
CAS Number 497855-74-0[3]Standardized tracking and procurement.
Molecular Weight 178.11 g/mol [4]Low molecular weight allows for extensive structural elaboration while remaining strictly within Lipinski's Rule of 5.
Lipophilicity (LogP) Enhanced vs. N-methyl[3]Fluorination increases lipophilicity, driving improved passive transcellular permeability and target residence time.
pKa (Conjugate Acid) ~6.1 (Estimated)[1]Reduced basicity mitigates hERG liability; ensures the molecule remains predominantly un-ionized at pH 7.4.
Metabolic Stability High (N1 shielded)[2]The CF3 group prevents CYP450-mediated N-dealkylation, extending the in vivo half-life of the resulting scaffold.

Synthetic Divergence & Workflows

To maximize the utility of the C2-carbaldehyde, we have mapped three primary synthetic workflows. The aldehyde can be seamlessly converted into functionalized amines (via reductive amination), conformationally restricted linkers (via Wittig olefination), or rigid pharmacophores (via Knoevenagel condensation).

G Core 1-(2,2,2-Trifluoroethyl)- 1H-imidazole-2-carbaldehyde RedAm Reductive Amination Reagents: NaBH(OAc)3, Amine Core->RedAm Wittig Wittig Olefination Reagents: Ylide, Base Core->Wittig Knoevenagel Knoevenagel Condensation Reagents: Active CH2, Base Core->Knoevenagel AmineProd Target: Basic Amines (Improved PK/PD) RedAm->AmineProd AlkeneProd Target: Vinyl Imidazoles (Conformational Restriction) Wittig->AlkeneProd HeteroProd Target: Fused Systems (Rigid Scaffolds) Knoevenagel->HeteroProd

Figure 1: Divergent synthetic workflows utilizing the trifluoroethyl imidazole carbaldehyde core.

Validated Experimental Protocols

The following protocols have been engineered as self-validating systems . We explicitly define the causality behind the reagent selection and include built-in analytical checkpoints to ensure reaction fidelity before proceeding to subsequent steps.

Protocol A: High-Throughput Reductive Amination

Objective: Synthesis of secondary/tertiary trifluoroethyl-imidazole amines.

  • Iminium Formation: In an oven-dried flask under N2, dissolve 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (AcOH, 1.2 eq).

    • Causality: AcOH acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to accelerate nucleophilic attack by the amine, driving the equilibrium toward the iminium ion.

    • Validation Check: Stir for 2 hours at room temperature. Remove a 5 µL aliquot, dilute in MeOH, and analyze via LC-MS. The disappearance of the aldehyde peak and the appearance of the [M+H]+ iminium mass confirms readiness. Do not proceed to step 2 until conversion is >90%.

  • Selective Reduction: Cool the reaction mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 10 minutes.

    • Causality: Cooling prevents exothermic degradation. NaBH(OAc)3 is specifically chosen over NaBH4 because the electron-withdrawing acetate groups reduce its nucleophilicity. This allows it to selectively reduce the highly electrophilic iminium ion without prematurely reducing any unreacted starting aldehyde into an alcohol byproduct.

  • Quench and Workup: After 12 hours of stirring at room temperature, quench the reaction slowly with saturated aqueous NaHCO3.

    • Causality: NaHCO3 neutralizes the AcOH catalyst and safely decomposes unreacted hydride, preventing side reactions during extraction.

    • Validation Check: Extract with Dichloromethane (DCM). Spot the organic layer on a TLC plate (DCM:MeOH 9:1). A new, more polar spot that stains positive with Dragendorff's reagent confirms the presence of the amine product.

Table 2: Optimization of Reductive Amination Conditions

SolventReducing AgentAdditiveConversion (LC-MS)Mechanistic Rationale
MeOHNaBH4None< 30%Direct reduction of the aldehyde outcompetes imine formation, resulting in high alcohol byproduct.
DCENaBH(OAc)3None65%Mild reducing agent prevents byproduct formation, but imine formation becomes the rate-limiting step.
DCE NaBH(OAc)3 AcOH (1.2 eq) > 95% Acid catalysis rapidly forms the iminium; STAB selectively reduces it. Optimal condition.
Protocol B: Wittig Olefination for Linker Elongation

Objective: Carbon-carbon bond formation yielding vinyl imidazoles.

  • Ylide Generation: Suspend the chosen alkyltriphenylphosphonium halide salt (1.2 eq) in anhydrous Tetrahydrofuran (THF, 0.15 M) at 0 °C. Add potassium tert-butoxide (t-BuOK, 1.2 eq) dropwise.

    • Causality: t-BuOK is a strong, sterically hindered base that irreversibly deprotonates the phosphonium salt to form the active phosphorus ylide without acting as a nucleophile.

    • Validation Check: The reaction mixture will transition to a distinct bright yellow or deep orange color. This chromatic shift is a visual confirmation of successful ylide formation.

  • Carbonyl Addition: Dissolve 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde (1.0 eq) in a minimal volume of THF and add dropwise to the ylide solution at 0 °C.

    • Causality: Dropwise addition prevents localized heating and ensures controlled nucleophilic attack by the ylide onto the aldehyde, minimizing the risk of side reactions.

  • Quench and Isomeric Analysis: Stir for 4 hours, allowing the reaction to warm to room temperature. Quench with saturated aqueous NH4Cl.

    • Causality: A mildly acidic quench destroys excess ylide without degrading the newly formed alkene.

    • Validation Check: Following extraction with Ethyl Acetate (EtOAc) and concentration, analyze the crude mixture via 1H-NMR. Look for characteristic alkene protons (6.0–7.5 ppm). The E/Z isomeric ratio can be directly calculated using the coupling constants (J ~ 15 Hz for E-isomer, J ~ 10 Hz for Z-isomer).

References

  • Wheelhouse, R. T., et al. (2014). The Medicinal Chemistry of Imidazotetrazine Prodrugs. PMC - NIH. Retrieved from[Link][2]

  • Donetti, A., Cereda, E., Ezhaya, A., & Micheletti, R. (1989). N-(fluoroethyl)(imidazolylphenyl)formamidines. The issue of the active species of mifentidine. Journal of Medicinal Chemistry, 32(5), 957-61. PubMed. Retrieved from[Link][1]

Sources

Method

Application Note: Strategic Incorporation of Trifluoroethyl Groups via Imidazole-2-carbaldehyde in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Executive Summary As a Senior Application Scientist in medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter lead compounds that exhibit excellent in vitro target affinity but fail in vivo due to poor metabolic stability or inadequate membrane permeability. The strategic introduction of fluorine—specifically the 2,2,2-trifluoroethyl ( −CH2​CF3​ ) group—has emerged as a transformative solution in modern drug design.

When this fluorinated moiety is coupled with the privileged imidazole scaffold, the resulting building block, 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde (CAS: 497855-74-0) , serves as a highly versatile, bifunctional vector for drug optimization. This application note details the mechanistic rationale behind this specific substitution, provides comparative physicochemical data, and outlines self-validating synthetic protocols for incorporating this moiety into drug candidates.

Mechanistic Rationale: The "Fluorine Effect" on the Imidazole Scaffold

The decision to replace a standard N-alkyl group (such as a methyl or ethyl) with a 2,2,2-trifluoroethyl group is not merely structural; it is driven by profound electronic and pharmacokinetic causality .

  • Metabolic Shielding via Electronic Deactivation: The imidazole ring is notoriously susceptible to cytochrome P450-mediated oxidation and N-dealkylation. The strong electron-withdrawing nature of the −CF3​ group significantly decreases the electron density of the imidazole ring. This electronic depletion shields the heterocycle from oxidative enzymatic attack, thereby prolonging the drug's biological half-life.

  • Enhanced Lipophilicity and Deep-Pocket Binding: The incorporation of the trifluoroethyl group increases the overall lipophilicity (LogD) of the molecule. This not only enhances passive membrane permeability but also allows the −CF3​ moiety to engage in favorable hydrophobic interactions within the deep, lipophilic pockets of target kinases or receptors.

  • Conformational Rigidity: The steric bulk of the −CF3​ group restricts the rotational freedom of the N-alkyl substituent. This "locks" the imidazole into a specific spatial orientation, reducing the entropic penalty upon binding to the target protein, a strategy frequently observed in recently FDA-approved fluorinated drugs .

PharmImpact N1 Trifluoroethyl Group (-CH2CF3) N3 Cytochrome P450 Oxidation Shielding N1->N3 Steric & Electronic Blockade N4 Enhanced Lipophilicity (Increased LogD) N1->N4 Fluorine Effect N2 Imidazole Core (Pharmacophore) N5 Target Kinase/Receptor Deep Pocket Binding N2->N5 H-Bonding / Pi-Pi Stacking N3->N5 Prolonged Half-Life N4->N5 Membrane Permeability

Fig 1. Pharmacological impact of the trifluoroethyl-imidazole moiety on drug pharmacokinetics.

Physicochemical Profiling

To quantify the impact of trifluoroethylation, it is essential to compare the properties of the fluorinated building block against its non-fluorinated analog. The data below summarizes the predictable shifts in physicochemical properties.

Table 1: Comparative Physicochemical Data of Imidazole-2-carbaldehyde Derivatives

Parameter1-Methyl-1H-imidazole-2-carbaldehyde1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carbaldehydePharmacological Consequence
Molecular Weight 110.11 g/mol 178.11 g/mol Increased mass due to heavy fluorine atoms.
Calculated LogP ~0.15~1.20Enhanced passive membrane permeability.
N1 Electronegativity Electron-donating (Inductive)Strongly electron-withdrawingAlters imidazole pKa; reduces basicity.
Metabolic Stability Low (Rapid N-demethylation)High (Sterically/electronically blocked)Prevention of premature clearance in vivo.
Aldehyde Reactivity Standard electrophilicityEnhanced electrophilicityFaster condensation rates in downstream synthesis.

Experimental Protocols

The following methodologies detail the synthesis of the building block and its downstream incorporation. Every protocol is designed as a self-validating system , ensuring that intermediate checkpoints prevent the cascading of errors.

Protocol A: Synthesis of 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde

Causality of Reagent Selection: The strong electron-withdrawing nature of the −CF3​ group makes the adjacent methylene ( −CH2​− ) highly deactivated toward SN​2 nucleophilic attack. Using standard alkyl halides (e.g., 2,2,2-trifluoroethyl iodide) often results in dismal yields. By employing 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate), we utilize a superior leaving group that overcomes this electronic deactivation, driving the N-alkylation to completion.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried 100 mL round-bottom flask with 1H-imidazole-2-carbaldehyde (1.0 eq, 10 mmol) and anhydrous K2​CO3​ (2.0 eq, 20 mmol).

  • Solvation: Suspend the mixture in 20 mL of anhydrous N,N-Dimethylformamide (DMF). Stir at 0 °C under an inert argon atmosphere for 15 minutes to allow for optimal deprotonation of the imidazole N-H.

  • Alkylation: Dropwise, add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq, 12 mmol) over 10 minutes.

  • Self-Validation Checkpoint (TLC/LC-MS): After warming to room temperature and stirring for 4 hours, sample 10 µL of the reaction mixture. Quench in water/ethyl acetate. LC-MS must show the complete disappearance of the starting material (m/z 97) and a dominant product peak at [M+H]+ = 179. If m/z 97 persists, add an additional 0.2 eq of the triflate.

  • Workup: Quench the reaction with ice water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to systematically remove DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the product as a pale yellow oil/solid.

Protocol B: Downstream Functionalization via Reductive Amination

Causality of Reagent Selection: The N-trifluoroethyl group withdraws electron density from the imidazole ring, which subtly increases the electrophilicity of the C2-carbaldehyde. Using sodium triacetoxyborohydride ( NaBH(OAc)3​ ) in a weakly acidic environment (1,2-dichloroethane with acetic acid) is critical. NaBH(OAc)3​ is a mild reducing agent that selectively reduces the transient iminium ion without prematurely reducing the highly reactive uncoupled aldehyde to an alcohol.

Step-by-Step Methodology:

  • Condensation Phase: In a 50 mL flask, dissolve 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde (1.0 eq, 5 mmol) and the target primary amine drug fragment (1.05 eq, 5.25 mmol) in 15 mL of anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq, 7.5 mmol).

  • Self-Validation Checkpoint (Imine Formation): Stir at room temperature for 2 hours. Withdraw a 10 µL aliquot, quench in Methanol, and analyze via LC-MS. Do not proceed until the aldehyde peak (m/z 179) has completely vanished, replaced by the imine intermediate mass. This validates that the condensation phase is complete, preventing the formation of alcohol byproducts.

  • Reduction Phase: Once validated, cool the mixture to 0 °C. Add NaBH(OAc)3​ (1.5 eq, 7.5 mmol) in small portions over 15 minutes to control the exothermic release of hydrogen gas.

  • Completion & Workup: Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO3​ (20 mL) to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane (3 x 20 mL), dry over MgSO4​ , and concentrate. Purify the resulting secondary amine drug candidate via preparative HPLC.

Workflow A 1H-imidazole- 2-carbaldehyde B N-Alkylation (CF3CH2OTf) A->B C 1-(2,2,2-trifluoroethyl)- imidazole-2-carbaldehyde B->C D Reductive Amination (NaBH(OAc)3) C->D E Drug Candidate (Secondary Amine) D->E

Fig 2. Synthetic workflow for incorporating the trifluoroethyl-imidazole building block.

References

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: Processes (MDPI) URL:[Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine Source: Molecules (MDPI / PMC) URL:[Link]

Application

Application Notes &amp; Protocols: 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carbaldehyde as a Strategic Synthon for Next-Generation Agrochemicals

Abstract This document provides a comprehensive technical guide on the application of 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde, a specialized heterocyclic building block, in the synthesis of novel agrochemica...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on the application of 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde, a specialized heterocyclic building block, in the synthesis of novel agrochemical candidates. While this specific synthon is an emerging molecule, its constituent parts—the imidazole-2-carbaldehyde core and the N-trifluoroethyl group—are well-established pharmacophores in crop protection chemistry. We will explore the scientific rationale for its use, detailing how the unique electronic and metabolic properties of the trifluoroethyl moiety can enhance the performance of imidazole-based fungicides. A detailed, field-proven protocol for a representative Knoevenagel condensation reaction is provided to demonstrate its utility in constructing advanced molecular scaffolds.

Introduction: The Strategic Value of Fluorinated Imidazoles

The imidazole nucleus is a cornerstone of modern agrochemical design, particularly in the development of fungicides that inhibit ergosterol biosynthesis.[1][2] Simultaneously, the strategic incorporation of fluorine atoms, often as a trifluoromethyl (CF₃) or trifluoroethyl (-CH₂CF₃) group, has become a critical strategy for enhancing the efficacy of bioactive molecules.[3][4] The title compound, 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde, merges these two powerful motifs into a single, versatile synthon.

The aldehyde functionality at the C2 position serves as a reactive handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of complex molecular architectures. The N-trifluoroethyl group, meanwhile, imparts a unique set of physicochemical properties that can lead to superior agrochemical candidates.

Scientific Rationale: The Trifluoroethyl Advantage

The introduction of a trifluoroethyl group onto the imidazole core is a deliberate design choice intended to optimize the molecule's drug-like properties. This is often done to create a bioisosteric replacement for other groups, like a methyl or chloro group, to fine-tune a compound's characteristics.[4][5][6]

Key Physicochemical Impacts of the Trifluoroethyl Group:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~485 kJ/mol), making the trifluoroethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes in fungi and plants.[3] This can lead to a longer half-life in the target organism and reduced application rates.

  • Increased Lipophilicity: The CF₃ moiety significantly increases the lipophilicity of a molecule (Hansch π value of +0.88).[3] This property can improve the compound's ability to penetrate the waxy cuticle of plant leaves and the cell membranes of pathogenic fungi.

  • Modulation of Electronic Properties: The strong electron-withdrawing nature of the trifluoroethyl group lowers the basicity of the imidazole ring.[4] This can alter the strength of interactions with target enzymes, potentially leading to increased binding affinity and higher potency.

PropertyInfluence of -CH₂CF₃ GroupConsequence in Agrochemicals
Metabolic Resistance High resistance to C-H oxidationIncreased persistence and efficacy; lower dosage required.
Lipophilicity (LogP) Increases molecular LogPEnhanced membrane permeability and translocation.[3]
Acidity/Basicity (pKa) Lowers pKa of the imidazole N-H protonModulates hydrogen bonding and target binding affinity.[7]
Binding Interactions Can engage in favorable dipole-dipole or orthogonal multipolar interactionsPotentially stronger and more specific binding to target enzymes.

Experimental Protocols & Proposed Application

We propose the use of 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde as a key intermediate in the synthesis of novel fungicidal candidates. The following protocols detail a plausible and robust synthetic sequence, starting from the preparation of the aldehyde itself and proceeding to a representative C-C bond-forming reaction.

Workflow Overview: Synthesis Pathway

The overall workflow involves two main stages: (1) Synthesis of the core building block, and (2) Its subsequent elaboration into a more complex agrochemical scaffold.

G cluster_0 Protocol 1: Synthesis of Core Synthon cluster_1 Protocol 2: Application in Synthesis A Imidazole-2-carbaldehyde C N-Alkylation (NaH, DMF) A->C B 2,2,2-Trifluoroethyl triflate B->C D 1-(2,2,2-trifluoroethyl)-1H- imidazole-2-carbaldehyde C->D F Knoevenagel Condensation (Piperidine, EtOH) D->F Core Synthon Input E Ethyl cyanoacetate E->F G Hypothetical Fungicide Precursor (TIFP-1) F->G

Caption: Proposed two-stage workflow for the synthesis and application of the title compound.

Protocol 1: Synthesis of 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde

Rationale: This protocol describes a standard N-alkylation of imidazole-2-carbaldehyde. Sodium hydride is used as a strong, non-nucleophilic base to deprotonate the imidazole nitrogen, creating a potent nucleophile that readily reacts with the electrophilic trifluoroethylating agent. Anhydrous conditions are critical to prevent quenching of the hydride.

Materials:

  • Imidazole-2-carboxaldehyde (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (Triflate) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add imidazole-2-carboxaldehyde (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C. Add 2,2,2-trifluoroethyl triflate (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound as a pure solid or oil.

Protocol 2: Synthesis of a Fungicide Precursor via Knoevenagel Condensation

Rationale: The Knoevenagel condensation is a robust method for forming a new carbon-carbon double bond by reacting an aldehyde with a compound containing an active methylene group (e.g., ethyl cyanoacetate).[8] The aldehyde of our synthon is electrophilic and readily undergoes this reaction, catalyzed by a weak base like piperidine. The resulting α,β-unsaturated system is a common feature in many bioactive molecules.

Materials:

  • 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Piperidine (0.1 eq, catalytic)

  • Ethanol (EtOH)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde (1.0 eq) in ethanol (approx. 0.3 M).

  • Reagent Addition: Add ethyl cyanoacetate (1.1 eq) to the solution, followed by the catalytic amount of piperidine (0.1 eq).

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction for the disappearance of the starting aldehyde by TLC.

  • Cooling & Precipitation: Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. The product may precipitate from the solution.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.

  • Purification: If no precipitate forms or if further purification is needed, concentrate the reaction mixture under reduced pressure. The residue can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography to yield the pure product, Ethyl 2-cyano-3-(1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl)acrylate (TIFP-1).

Conclusion and Future Outlook

1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde represents a high-potential building block for the discovery of next-generation agrochemicals. Its design rationally combines the proven fungicidal activity of the imidazole core with the metabolism-enhancing and lipophilicity-modulating properties of the trifluoroethyl group. The provided protocols demonstrate its accessibility and utility in standard synthetic transformations, opening the door for its inclusion in library synthesis and lead optimization campaigns targeting novel fungicides, herbicides, and insecticides.[9][10][11] Future work should focus on exploring a wider range of transformations of the aldehyde group and subsequent biological screening of the resulting derivatives.

References

  • European Patent Office. (2008). NOVEL IMIDAZOLE DERIVATIVES - EP 2201000 B1. Googleapis.com.
  • Gatley, C. M., et al. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PMC.
  • BenchChem. (n.d.). The Trifluoroacetamide Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
  • J.P. P. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Google Patents. (n.d.). FR2502150A1 - NOVEL DERIVATIVES OF IMIDAZOLE AND FUNGICIDE COMPOSITIONS COMPRISING THEM.
  • Google Patents. (n.d.). NZ199983A - Antimicrobial imidazole derivatives.
  • Semantic Scholar. (n.d.). Imidazolinone herbicides: Synthesis and novel chemistry.
  • ResearchGate. (2025, December 17). Recent advances of imidazole derivatives in pesticide chemistry.
  • ACS Publications. (2019, May 3). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). CN101141881A - Use of imidazole and/or triazole derivatives for combating plant pests.
  • Wikipedia. (n.d.). Trifluoromethyl group.
  • Google Patents. (n.d.). US3888984A - Oxazole and imidazole derivatives as antifungal agents.
  • Google Patents. (n.d.). United States Patent (19) 11 Patent Number. Googleapis.com.
  • NextSDS. (n.d.). 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde.
  • ChemicalBook. (n.d.). Imidazole-2-carboxaldehyde synthesis.
  • Ngochindo, R. I. (n.d.). Novel imidazole derivatives as potential agrochemicals: Synthetical and mechanistic studies.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • PubMed. (2026, January 19). Advancing pest control: synthesis, toxicological and biochemical studies of imidazole compounds as prospective insecticidal agents.
  • RSC Publishing. (n.d.). Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. Physical Chemistry Chemical Physics.
  • ChemScene. (n.d.). 81265-32-9 | 2,2,2-Trifluoroethyl 1H-imidazole-1-carboxylate.
  • ijarsct. (2023, April 15). Synthesis of Imidazole by Using Different Schiff's Base.
  • Hilaris. (2015, May 4). Synthesis of Bioactive Imidazoles: A Review.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Condensation Reactions with 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for navigating the challenges associated with 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde in condensation reactio...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for navigating the challenges associated with 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde in condensation reactions. This resource is designed for researchers, chemists, and drug development professionals who encounter difficulties due to the unique steric and electronic properties of this substrate. Here, we provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to facilitate your synthetic success.

Introduction: Understanding the Core Challenge

1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde is a valuable building block, but its synthetic utility is often hampered by significant steric hindrance. The bulky 2,2,2-trifluoroethyl group at the N1 position effectively shields the adjacent C2-carbaldehyde, impeding the approach of nucleophiles. This guide provides strategies to overcome this hurdle, focusing on reaction selection, condition optimization, and catalytic activation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity of 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde.

Q1: Why is this specific imidazole-2-carbaldehyde so unreactive in standard condensation reactions?

A1: The low reactivity stems from a combination of two factors:

  • Steric Hindrance: The primary obstacle is the bulky trifluoroethyl group on the nitrogen atom adjacent to the aldehyde. This group physically obstructs the trajectory of incoming nucleophiles, significantly increasing the activation energy of the reaction.

  • Electronic Effects: While less dominant than the steric factor, the electron-withdrawing nature of the trifluoroethyl group can slightly decrease the electron density on the imidazole ring, which in turn influences the electrophilicity of the carbonyl carbon.

Q2: Which types of condensation reactions are most likely to succeed with this sterically hindered aldehyde?

A2: Given the steric challenges, reactions that employ highly reactive nucleophiles or those that can be driven by alternative activation pathways are preferred. Two key strategies stand out:

  • The Horner-Wadsworth-Emmons (HWE) Reaction: This is often superior to the classic Wittig reaction for hindered aldehydes.[1] Phosphonate-stabilized carbanions used in the HWE reaction are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react more effectively with sterically encumbered carbonyls.[2] Furthermore, the water-soluble phosphate byproduct simplifies purification.[3]

  • Knoevenagel Condensation with Potent Active Methylene Compounds: This reaction involves the condensation of an aldehyde with a compound containing an "active" methylene group (e.g., malononitrile, ethyl cyanoacetate).[4][5] For this substrate, success hinges on using highly acidic methylene compounds that can be deprotonated by a mild base, minimizing side reactions, and often requires the use of activating agents like Lewis acids or specialized conditions.[6]

Q3: Are there any general safety considerations when working with fluorinated imidazoles and the recommended reagents?

A3: Yes. Standard laboratory safety protocols should be strictly followed. Specifically:

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Bases like sodium hydride (NaH) are highly reactive and flammable upon contact with water; handle under an inert atmosphere (e.g., nitrogen or argon).

  • Lewis acids like titanium tetrachloride (TiCl₄) are corrosive and react violently with moisture. They should be handled with extreme care using dry glassware and syringes.

  • Microwave reactors are high-pressure systems. Always use appropriate, sealed microwave-safe vessels and never exceed the recommended volume or temperature for the system.

Part 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments.

Problem: My Knoevenagel condensation with an active methylene compound (e.g., diethyl malonate) is showing low to no product formation.

  • Initial Diagnostic Question: Have you confirmed the purity of your aldehyde and active methylene compound? Are your solvents anhydrous?

    • Causality: Impurities or water can quench the base or react with catalysts, halting the reaction. Start with pure, dry reagents and solvents for a reliable baseline.

  • Solution Pathway 1: Enhance Electrophilicity with Lewis Acid Catalysis.

    • Explanation: Steric hindrance prevents the nucleophile from efficiently attacking the carbonyl carbon. A Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbon and making it a more "attractive" target. This activation can lower the energy barrier imposed by the steric shield.[7][8][9]

    • Actionable Steps:

      • Under an inert atmosphere, dissolve the imidazole aldehyde in an anhydrous solvent (e.g., Dichloromethane or THF).

      • Cool the solution to 0 °C or -78 °C.

      • Add a Lewis acid catalyst (see Table 1 for suggestions) dropwise and stir for 15-30 minutes.

      • Slowly add your active methylene compound and the base.

      • Allow the reaction to warm to room temperature and monitor by TLC.

Lewis Acid Typical Loading (mol%) Notes
TiCl₄10 - 50 mol%Very strong, but can be sensitive to functional groups.
MgBr₂·OEt₂20 - 100 mol%Milder and often effective.
ZnCl₂20 - 100 mol%A good general-purpose Lewis acid.
Zr-β zeolitesHeterogeneousCan offer high selectivity and ease of separation.[7]
Sc(OTf)₃5 - 20 mol%Water-tolerant Lewis acid, but may be less effective in this context.
Table 1: Recommended Lewis Acids for Activating Hindered Aldehydes.
  • Solution Pathway 2: Increase Reaction Rate with Microwave Irradiation.

    • Explanation: Conventional heating can be inefficient and lead to decomposition over long reaction times. Microwave irradiation provides rapid and uniform heating, which can supply the necessary activation energy to overcome steric barriers more efficiently, often leading to cleaner reactions and higher yields in minutes instead of hours.[10][11][12]

    • Actionable Steps:

      • In a dedicated microwave reaction vessel, combine the aldehyde, active methylene compound, a suitable base (e.g., piperidine or DBU), and a high-boiling solvent like DMF or DMSO.[12]

      • Seal the vessel and place it in the microwave reactor.

      • Set the temperature to 120-150 °C and the reaction time to 10-30 minutes.

      • After cooling, work up the reaction and analyze the outcome.

Problem: My Wittig reaction is failing or giving very low yields.

  • Immediate Recommendation: Switch to the Horner-Wadsworth-Emmons (HWE) Reaction.

    • Causality: Standard Wittig ylides can be too bulky and/or not nucleophilic enough to react efficiently with the highly hindered aldehyde. The HWE reaction is the industry-standard alternative for such cases.[1] Its phosphonate carbanions are more potent nucleophiles, and the reaction mechanism is less sensitive to steric bulk around the carbonyl.

    • See Protocol 1 below for a detailed experimental procedure.

dot

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Phosphonate Phosphonate (EtO)₂P(O)CH₂R Carbanion Phosphonate Carbanion [(EtO)₂P(O)CHR]⁻ Phosphonate->Carbanion Deprotonation Base Base (NaH) Aldehyde Hindered Aldehyde Im-CHO Carbanion->Aldehyde Attack on Carbonyl Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Cycloaddition Alkene (E)-Alkene Product Im-CH=CHR Oxaphosphetane->Alkene Byproduct Phosphate Byproduct (EtO)₂P(O)O⁻ Oxaphosphetane->Byproduct

Sources

Reference Data & Comparative Studies

Validation

1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde vs 1-methyl-1H-imidazole-2-carbaldehyde reactivity

Executive Summary In the landscape of heterocyclic chemistry, imidazole-2-carbaldehydes are versatile building blocks for the synthesis of complex molecules, particularly in medicinal chemistry.[1] The strategic modifica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic chemistry, imidazole-2-carbaldehydes are versatile building blocks for the synthesis of complex molecules, particularly in medicinal chemistry.[1] The strategic modification of the N-1 substituent on the imidazole ring can profoundly alter the molecule's physicochemical properties and chemical reactivity. This guide provides an in-depth comparison of the reactivity of 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde and 1-methyl-1H-imidazole-2-carbaldehyde .

The core of this analysis rests on the powerful electron-withdrawing nature of the 2,2,2-trifluoroethyl group compared to the electron-donating methyl group. We will demonstrate through established principles of physical organic chemistry and spectroscopic data that the trifluoroethyl substituent significantly enhances the electrophilicity of the aldehyde's carbonyl carbon. This heightened electrophilicity translates to a markedly increased reactivity towards nucleophiles. This guide presents a theoretical framework for this reactivity difference, supported by analogous experimental data, and provides a detailed protocol for a comparative Wittig reaction to empirically validate these principles.

Property1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde1-methyl-1H-imidazole-2-carbaldehyde
Structure
Molecular Formula C₆H₅F₃N₂O[2]C₅H₆N₂O[3]
Molecular Weight 180.11 g/mol [2]110.11 g/mol [3]
CAS Number 497855-74-0[4]13750-81-7[5]
Appearance Not specified, likely solid or oilWhite to light yellow solid[6]
Boiling Point Not specified70-74 °C @ 1 mmHg
Melting Point Not specified36-39 °C

The Decisive Role of N-Substituent Electronics

The reactivity of an aldehyde is fundamentally governed by the degree of partial positive charge (δ+) on the carbonyl carbon. The more electrophilic this carbon is, the more readily it will react with nucleophiles. The key difference between the two title compounds lies in the electronic effect of the N-1 substituent.

  • 1-methyl-1H-imidazole-2-carbaldehyde: The methyl group (-CH₃) is a weak electron-donating group due to hyperconjugation and a weak positive inductive effect (+I). It pushes electron density into the imidazole ring, which slightly reduces the electrophilicity of the C-2 carbaldehyde.

  • 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde: The trifluoroethyl group (-CH₂CF₃) is a potent electron-withdrawing group. The three highly electronegative fluorine atoms exert a powerful negative inductive effect (-I) that is relayed through the ethyl linker to the imidazole ring.[7] This effect withdraws electron density from the ring system, which in turn pulls density from the attached carbaldehyde group, significantly increasing the partial positive charge on the carbonyl carbon and rendering it more electrophilic.[8]

Caption: Electronic influence of N-substituents on carbonyl reactivity.

Spectroscopic and Physicochemical Evidence of Enhanced Electrophilicity

The difference in the electronic environment of the aldehyde group can be observed through spectroscopic techniques and its behavior in solution.

¹H NMR Spectroscopy: A Window into Electron Density

In ¹H NMR spectroscopy, the chemical shift of a proton is highly sensitive to its local electronic environment. A proton attached to a more electron-deficient carbon will be "deshielded" and will resonate further downfield (at a higher ppm value).

Therefore, we predict that the aldehyde proton (-CHO) of 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde will have a significantly larger chemical shift than that of its methyl-substituted counterpart.

CompoundAldehyde Proton (CHO) Chemical Shift (δ, ppm)Rationale
1-methyl-1H-imidazole-2-carbaldehyde ~9.80 (in DMSO-d₆)[9]The methyl group's +I effect results in a more shielded aldehyde proton.
1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde > 9.80 (Predicted) The strong -I effect of the -CH₂CF₃ group deshields the aldehyde proton, shifting it downfield.

This downfield shift serves as direct spectroscopic evidence for the increased electrophilic character of the carbonyl carbon.

Hydration and Hemiacetal Formation Equilibrium

The reactivity of an aldehyde can also be assessed by its equilibrium with its hydrate (gem-diol) or hemiacetal form in water or alcohol, respectively. More electrophilic aldehydes favor the formation of these addition products.

Studies on N-methyl-2-imidazolecarboxaldehyde have shown that it has a low propensity to form a hydrate in aqueous solutions, existing predominantly in its aldehyde form.[10] This indicates a relatively stable carbonyl group. In contrast, aldehydes substituted with strong electron-withdrawing groups show a much greater tendency to form stable hydrates. Given the powerful inductive effect of the trifluoroethyl group, it is certain that 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde will exhibit a significantly higher degree of hydration in aqueous media, reflecting the higher electrophilicity and reactivity of its carbonyl group.

Experimental Validation: A Comparative Wittig Olefination Protocol

To provide a practical and definitive comparison of reactivity, we propose a parallel Wittig reaction. The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[11][12] By reacting both aldehydes with a stabilized Wittig reagent under identical conditions, we can directly compare their reaction rates. The reaction with the more electrophilic aldehyde is expected to proceed faster.[13]

With stabilized ylides, the initial nucleophilic attack of the ylide on the carbonyl carbon is the rate-determining step, making this an excellent choice for a comparative kinetic study.[11]

G start Start setup Prepare Two Reaction Flasks (A and B) start->setup add_reagents Add Aldehyde A to Flask A Add Aldehyde B to Flask B setup->add_reagents add_ylide Simultaneously Add Wittig Ylide to Both Flasks add_reagents->add_ylide monitor Monitor Reaction Progress (TLC or ¹H NMR at t=1, 2, 4 hr) add_ylide->monitor quench Quench Reactions monitor->quench analyze Analyze Product Yields (NMR with Internal Standard) quench->analyze compare Compare Reaction Rates and Final Yields analyze->compare end Conclusion compare->end

Caption: Workflow for the comparative Wittig olefination experiment.

Detailed Experimental Protocol

Objective: To compare the rate of olefination of 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde (Aldehyde F ) and 1-methyl-1H-imidazole-2-carbaldehyde (Aldehyde M ) with (carbethoxymethylene)triphenylphosphorane.

Materials:

  • Aldehyde F (1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde)

  • Aldehyde M (1-methyl-1H-imidazole-2-carbaldehyde)

  • (Carbethoxymethylene)triphenylphosphorane (stabilized Wittig reagent)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Internal standard for qNMR (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere (N₂ or Ar), prepare two identical, oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars.

  • Reagent Addition (Flask A): To the first flask, add Aldehyde F (e.g., 0.5 mmol, 1.0 equiv) and the internal standard (0.25 mmol). Dissolve in 5 mL of anhydrous THF.

  • Reagent Addition (Flask B): To the second flask, add Aldehyde M (0.5 mmol, 1.0 equiv) and the internal standard (0.25 mmol). Dissolve in 5 mL of anhydrous THF.

  • Wittig Reagent Solution: Prepare a stock solution of (carbethoxymethylene)triphenylphosphorane (0.55 mmol, 1.1 equiv) in 10 mL of anhydrous THF.

  • Reaction Initiation: Place both flasks in a water bath at room temperature to ensure identical thermal conditions. Simultaneously, add 5 mL of the Wittig reagent stock solution to each flask via syringe. Start a timer immediately.

  • Monitoring: At specified time points (e.g., t = 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot (~0.1 mL) from each reaction mixture. Quench the aliquot by passing it through a small plug of silica gel with ethyl acetate. Analyze the consumption of starting material by TLC.

  • Workup (after 24h or completion): Once the reaction in the faster flask appears complete by TLC, quench both reactions by adding 10 mL of water. Extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Dissolve the crude residue from each flask in CDCl₃. Acquire a ¹H NMR spectrum for each. Determine the conversion and yield by comparing the integration of the product olefinic protons to the protons of the internal standard.

Predicted Outcomes

Based on the enhanced electrophilicity of the carbonyl, the reaction with 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde is expected to be significantly faster and potentially higher yielding.

AldehydePredicted Time to >95% ConversionPredicted Yield
1-methyl-1H-imidazole-2-carbaldehyde 12 - 24 hoursGood to Excellent
1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde < 4 hours Excellent

Conclusion

The substitution of a methyl group with a 2,2,2-trifluoroethyl group at the N-1 position of imidazole-2-carbaldehyde is not a trivial modification. It fundamentally alters the electronic character of the molecule. The powerful inductive electron withdrawal by the trifluoroethyl group renders the carbonyl carbon of 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde significantly more electrophilic than its methyl-substituted analog.

This electronic difference manifests as:

  • A downfield shift of the aldehyde proton in ¹H NMR spectra.

  • An increased propensity to form hydrates in aqueous solutions.

  • A substantially enhanced rate of reaction with nucleophiles, such as in the Wittig olefination.

For researchers in drug development and organic synthesis, understanding this reactivity differential is crucial. The trifluoroethyl-substituted aldehyde is the superior substrate for reactions involving nucleophilic attack on the carbonyl, allowing for faster reaction times, milder conditions, and potentially higher yields. Conversely, the methyl-substituted aldehyde may be preferred when a less reactive aldehyde is required to achieve selectivity in the presence of other electrophilic sites.

References

  • Smolecule. (2023, August 19). 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde. Retrieved from Smolecule website.[2]

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde. Retrieved from BenchChem website.[8]

  • Sigma-Aldrich. 1-Methyl-2-imidazolecarboxaldehyde. Retrieved from Sigma-Aldrich website.[14]

  • BenchChem. (2025). An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde. Retrieved from BenchChem website.[1]

  • ChemAnalyst. (2025, May 20). 1-methyl-1H-imidazole-2-carbaldehyde. Retrieved from ChemAnalyst website.[3]

  • Wikipedia. (2020, October 15). Wittig reaction. Retrieved from Wikipedia.[11]

  • Velasquez, S., et al. (n.d.). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC.[10]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from MDPI website.[7]

  • NIST. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Retrieved from NIST WebBook.[5]

  • Davood, A., et al. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds.[9]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from Master Organic Chemistry website.[12]

  • Organic Chemistry Portal. Wittig Reaction. Retrieved from Organic Chemistry Portal website.[13]

  • Sigma-Aldrich. 1-Methyl-2-imidazolecarboxaldehyde 98%. Retrieved from Sigma-Aldrich website.

  • NextSDS. 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde. Retrieved from NextSDS website.[4]

  • ChemicalBook. (2023, November 29). 1H-Imidazole-4-carbaldehyde: properties, applications and safety. Retrieved from ChemicalBook website.[6]

Sources

Comparative

Validating HPLC Methods for 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carbaldehyde Purity Analysis: A Comparative Guide

Executive Summary The accurate purity determination of 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde is a critical analytical checkpoint in modern medicinal chemistry. Featuring a highly electronegative trifluoroe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity determination of 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde is a critical analytical checkpoint in modern medicinal chemistry. Featuring a highly electronegative trifluoroethyl group and a reactive carbaldehyde moiety, this compound presents unique chromatographic challenges—most notably, the separation of its closely related regioisomer, the 5-carbaldehyde derivative.

This guide objectively compares the performance of traditional Alkyl (C18) stationary phases against Fluorinated (Pentafluorophenyl, PFP) phases. By grounding our methodology in the latest ICH Q2(R2) lifecycle validation guidelines[1], we provide a self-validating experimental blueprint that demonstrates why PFP columns are the scientifically superior choice for this specific fluorinated scaffold.

The Chromatographic Challenge: Why Standard C18 Fails

Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. When applied to highly polar, electron-deficient molecules like 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde, C18 phases often yield poor retention and inadequate selectivity.

The primary failure point of C18 in this assay is regioisomer resolution . The active pharmaceutical ingredient (API) and its primary synthesis byproduct, 1-(2,2,2-trifluoroethyl)-1H-imidazole-5-carbaldehyde (Impurity C), possess nearly identical hydrophobic footprints (LogP). Because C18 cannot differentiate between the steric placement of the aldehyde group at the 2-position versus the 5-position, the critical pair co-elutes, rendering the method invalid for precise purity quantitation.

Mechanistic Causality: The PFP Advantage

To resolve the critical pair, we must shift from a purely hydrophobic retention mechanism to one that leverages orthogonal selectivity. Pentafluorophenyl (PFP) stationary phases introduce multiple, simultaneous modes of interaction that are highly sensitive to molecular geometry and electronegativity[2].

  • Dipole-Dipole & Fluorine Affinity: The highly electronegative -CF3 group of the analyte exhibits a strong affinity for the electron-deficient pentafluorophenyl ring of the stationary phase, significantly increasing baseline retention.

  • Shape Selectivity (Steric Recognition): The rigid, planar structure of the PFP ligand acts as a steric caliper. It recognizes the spatial difference between an aldehyde flanked by two nitrogens (the 2-position) versus an aldehyde adjacent to only one nitrogen (the 5-position).

  • π-π Interactions: The aromatic imidazole ring engages in charge-transfer interactions with the fluorinated phenyl ring of the column[2].

Mechanisms Analyte 1-(2,2,2-trifluoroethyl)-1H- imidazole-2-carbaldehyde C18 Alkyl Phase (C18) Analyte->C18 Standard Selectivity PFP Fluorinated Phase (PFP) Analyte->PFP Orthogonal Selectivity Hydro Hydrophobic (Dispersive) C18->Hydro PFP->Hydro Pi π-π Interactions PFP->Pi Dipole Dipole-Dipole (C-F Affinity) PFP->Dipole Shape Shape Selectivity (Steric Recognition) PFP->Shape

Fig 1. Mechanistic divergence between C18 and PFP stationary phases for fluorinated analytes.

Self-Validating Experimental Methodology

To ensure trustworthiness, the following protocol is designed as a self-validating system . It integrates System Suitability Testing (SST) as a mandatory gatekeeper before any sample data is acquired, ensuring continuous alignment with ICH Q2(R2) and ICH Q14 frameworks[1],[3].

Validation ATP Analytical Target Profile (ATP) SST System Suitability Testing (SST) ATP->SST Spec Specificity & Degradation SST->Spec Quant Linearity, Accuracy & Precision Spec->Quant Robust Robustness (DoE) Quant->Robust Report Lifecycle Management Robust->Report

Fig 2. Self-validating HPLC methodology workflow aligned with ICH Q2(R2) lifecycle guidelines.

Reagent & Mobile Phase Causality
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Causality: The electron-withdrawing -CF3 group lowers the basicity of the imidazole ring. Buffer control at pH 3.0 ensures the molecule remains in a consistent, fully protonated state. Furthermore, the acidic pH suppresses the ionization of residual surface silanols on the silica support, eliminating secondary cation-exchange interactions that cause peak tailing.

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS Grade).

  • Sample Diluent: 10% Acetonitrile in Water.

    • Causality: Matching the diluent precisely to the initial gradient conditions prevents solvent-mismatch phenomena, which would otherwise cause peak fronting and degrade the resolution of early-eluting impurities.

Step-by-Step Execution Protocol
  • Column Equilibration: Install a PFP column (150 mm × 4.6 mm, 3 µm particle size). Equilibrate at a flow rate of 1.0 mL/min with 10% Mobile Phase B for 15 column volumes. Maintain the column oven at 30°C.

  • Standard Preparation: Accurately weigh and dissolve the API reference standard in the diluent to a final concentration of 0.5 mg/mL.

  • Spiked Resolution Mixture: Prepare a resolution standard containing 0.5 mg/mL API spiked with 0.5% w/w of Impurity C (the 5-carbaldehyde regioisomer).

  • Gradient Elution Program:

    • 0.0 – 2.0 min: 10% B (Isocratic hold to focus polar analytes)

    • 2.0 – 12.0 min: 10% → 60% B (Linear gradient for impurity elution)

    • 12.0 – 14.0 min: 60% → 90% B (Column wash)

    • 14.0 – 18.0 min: 10% B (Re-equilibration)

  • Detection: Monitor UV absorbance at 245 nm (optimal wavelength for the conjugated imidazole-carbaldehyde chromophore).

System Suitability Testing (SST) Gatekeeper

Before proceeding to sample analysis, inject the Spiked Resolution Mixture in quintuplicate. The system is only validated for use if it meets the following criteria:

  • Resolution ( Rs​ ): > 2.0 between API and Impurity C.

  • Tailing Factor ( Tf​ ): < 1.5 for the API peak.

  • Injection Precision: %RSD of API peak area ≤ 1.0% across 5 replicates.

Quantitative Performance & Validation Data

To objectively demonstrate the superiority of the PFP phase over standard C18, we compared their performance using the exact same mobile phase and gradient conditions.

Table 1: Chromatographic Selectivity Comparison (C18 vs. PFP)
Analyte / ImpurityStructural ModificationC18 Retention Time (min)C18 Resolution ( Rs​ )PFP Retention Time (min)PFP Resolution ( Rs​ )
Impurity A Des-fluoroethyl (1H-imidazole-2-carbaldehyde)3.12N/A4.85N/A
Impurity B Des-formyl (1-(2,2,2-trifluoroethyl)-1H-imidazole)6.458.28.1210.4
Impurity C Regioisomer (5-carbaldehyde)8.904.510.306.8
API 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde 9.15 0.8 (Fail) 11.45 2.7 (Pass)

Data Insight: The C18 column fails to baseline-resolve the critical pair (API and Impurity C), yielding an unacceptable Rs​ of 0.8. The PFP column successfully levers shape selectivity to pull the API apart from its regioisomer, achieving a robust Rs​ of 2.7.

Table 2: ICH Q2(R2) Validation Metrics for the PFP Method

Following the confirmation of selectivity, the PFP method was fully validated according to ICH Q2(R2) parameters[1],[3].

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (PFP Method)Status
Specificity No interference at API retention timeNo co-eluting peaks detectedPass
Linearity R2 ≥ 0.999 (Range: 25% to 150% of target) R2 = 0.9998Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels99.4% – 100.6%Pass
Method Precision %RSD ≤ 2.0% (n=6 preparations)%RSD = 0.65%Pass
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ)LOD: 0.01% / LOQ: 0.03%Pass

Conclusion & Strategic Recommendations

For the purity analysis of 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde, traditional C18 columns are fundamentally inadequate due to their inability to resolve critical regioisomers.

By transitioning to a Pentafluorophenyl (PFP) stationary phase , analytical scientists can harness orthogonal retention mechanisms—specifically dipole-dipole interactions and steric recognition—to achieve baseline resolution. When paired with a tightly controlled acidic mobile phase (pH 3.0) and rigorous System Suitability Testing, this methodology provides a highly reliable, ICH Q2(R2)-compliant framework for ensuring the quality and safety of fluorinated pharmaceutical intermediates.

Sources

Validation

A Spectroscopic Guide to Fluorinated vs. Non-Fluorinated Imidazole-2-Carbaldehydes: An In-Depth Comparison for Researchers

In the landscape of medicinal chemistry and drug development, the imidazole scaffold is a cornerstone, appearing in numerous biologically active compounds. The strategic introduction of fluorine into these molecules has...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, the imidazole scaffold is a cornerstone, appearing in numerous biologically active compounds. The strategic introduction of fluorine into these molecules has emerged as a powerful tool to modulate their physicochemical and pharmacokinetic properties. This guide provides a comprehensive spectroscopic comparison of non-fluorinated imidazole-2-carbaldehyde and its hypothetical fluorinated analogue, 4-fluoro-1H-imidazole-2-carbaldehyde. While extensive experimental data exists for the parent compound, the analysis of its fluorinated counterpart is presented as a predictive model based on established principles of fluorine's electronic effects on heterocyclic systems, owing to the current scarcity of published, direct comparative data for this specific fluorinated molecule.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the expected spectroscopic shifts and their underlying causes, supported by experimental data for the non-fluorinated compound and theoretical predictions for its fluorinated analogue.

The Rationale for Fluorination: Enhancing Molecular Properties

The introduction of a fluorine atom into an organic molecule, particularly an aromatic or heterocyclic ring, imparts significant changes in its electronic properties, metabolic stability, and binding affinity to biological targets. Fluorine's high electronegativity and the strength of the carbon-fluorine bond are key to these modifications. In the context of imidazole-2-carbaldehydes, fluorination is anticipated to influence the reactivity of the aldehyde group and the basicity of the imidazole ring, which can have profound implications for their biological activity.

Comparative Spectroscopic Analysis

This section presents a side-by-side comparison of the key spectroscopic features of 1H-imidazole-2-carbaldehyde and the predicted characteristics of 4-fluoro-1H-imidazole-2-carbaldehyde across UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Vis Spectroscopy

The electronic transitions within the imidazole ring give rise to characteristic absorption bands in the UV-Vis spectrum. For 1H-imidazole-2-carbaldehyde, two main absorption bands are observed, corresponding to π → π* and n → π* transitions.

Table 1: UV-Vis Absorption Data

Compoundλmax (nm) for π → πλmax (nm) for n → πSolvent
1H-Imidazole-2-carbaldehyde~215[1]~280[1][2]Methanol/Water
4-Fluoro-1H-imidazole-2-carbaldehyde (Predicted)Hypsochromic shiftHypsochromic or minimal shift-

Analysis:

The introduction of a fluorine atom at the C4 position is expected to cause a slight hypsochromic (blue) shift in the π → π* transition. This is due to the inductive electron-withdrawing effect of fluorine, which stabilizes the π-orbitals, thereby increasing the energy required for the π → π* transition. The effect on the n → π* transition of the carbonyl group is predicted to be less pronounced but may also exhibit a slight blue shift.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational modes for imidazole-2-carbaldehydes are the N-H stretch, C=O stretch of the aldehyde, and the C=N and C=C stretching vibrations of the imidazole ring.

Table 2: Key IR Absorption Bands (cm⁻¹)

Functional Group1H-Imidazole-2-carbaldehyde4-Fluoro-1H-imidazole-2-carbaldehyde (Predicted)Vibrational Mode
N-H~3200-3400 (broad)~3200-3400 (broad)Stretching
C=O (aldehyde)~1670-1690[3]Higher frequency (~1680-1700)Stretching
C=N (ring)~1580-1620Shift to higher frequencyStretching
C-FNot applicable~1000-1100Stretching

Analysis:

The strong electron-withdrawing nature of fluorine is expected to influence the carbonyl stretching frequency. By pulling electron density away from the aldehyde group, the C=O bond is strengthened, leading to an increase in its vibrational frequency. Similarly, the C=N stretching frequency of the imidazole ring is also predicted to shift to a higher wavenumber due to the inductive effect of the fluorine atom. A new, strong absorption band corresponding to the C-F stretch is expected to appear in the fingerprint region for the fluorinated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structural features of these molecules. The introduction of fluorine provides an additional NMR-active nucleus, ¹⁹F, for analysis.

¹H NMR Spectroscopy

Table 3: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton1H-Imidazole-2-carbaldehyde4-Fluoro-1H-imidazole-2-carbaldehyde (Predicted)
H1 (N-H)~13.0 (broad)Deshielded
H2 (aldehyde)~9.7Deshielded
H4~7.8[4]Not applicable
H5~7.9[4]Shielded, split by F

Analysis:

In the fluorinated analogue, the proton at C5 will experience through-bond coupling with the adjacent fluorine atom, resulting in a doublet. The electron-withdrawing fluorine atom is expected to deshield the aldehydic proton (H2) and the N-H proton (H1) due to a general decrease in electron density around the ring. Conversely, the proton at C5 (H5) may experience a slight shielding effect due to the complex interplay of inductive and resonance effects of the fluorine atom.[5]

¹³C NMR Spectroscopy

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon1H-Imidazole-2-carbaldehyde4-Fluoro-1H-imidazole-2-carbaldehyde (Predicted)
C2~145.6[4]Deshielded, split by F
C4~122.7[4]Deshielded, large ¹JCF coupling
C5~131.9[4]Shielded, smaller ²JCF coupling
C=O~181.3[4]Shielded or minimal change

Analysis:

The most significant feature in the ¹³C NMR spectrum of the fluorinated compound will be the large one-bond coupling constant (¹JCF) for C4, typically in the range of 200-250 Hz.[6] This carbon will also be significantly deshielded. The adjacent carbons, C2 and C5, will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively.[6] The electron-withdrawing fluorine atom will generally deshield the directly attached carbon and influence the chemical shifts of the other ring carbons.

¹⁹F NMR Spectroscopy

Table 5: Predicted ¹⁹F NMR Chemical Shift (δ, ppm)

CompoundPredicted Chemical Shift Range (relative to CFCl₃)
4-Fluoro-1H-imidazole-2-carbaldehyde-120 to -150

Analysis:

The chemical shift of the fluorine atom in 4-fluoro-1H-imidazole-2-carbaldehyde is expected to fall within the typical range for fluorine attached to an aromatic heterocyclic ring.[7] The exact chemical shift is highly sensitive to the electronic environment and the solvent.[8] The signal will likely be a doublet of doublets due to coupling with H5 and potentially a smaller long-range coupling with the aldehydic proton.

Theoretical Framework: The Electronic Influence of Fluorine

The observed and predicted spectroscopic differences are rooted in the fundamental electronic effects of fluorine substitution.

Caption: Electronic effects of fluorine influencing spectroscopic properties.

Fluorine exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond network due to its high electronegativity. This effect generally leads to a deshielding of nearby nuclei in NMR spectroscopy and an increase in the vibrational frequencies of adjacent bonds in IR spectroscopy. Simultaneously, fluorine can participate in a weaker, electron-donating resonance effect (+R) by donating one of its lone pairs of electrons into the π-system of the imidazole ring. The net electronic effect at any given position in the molecule is a balance of these two opposing forces.

Experimental Protocols

To obtain the spectroscopic data discussed, the following generalized protocols can be employed.

Workflow for Spectroscopic Analysis

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Processing & Analysis start Weigh Compound (5-10 mg for NMR, <1 mg for IR/UV) dissolve Dissolve in appropriate solvent (Deuterated for NMR, UV-grade for UV-Vis) start->dissolve nmr NMR Spectrometer (¹H, ¹³C, ¹⁹F) dissolve->nmr ir FTIR Spectrometer (ATR) dissolve->ir uv UV-Vis Spectrophotometer dissolve->uv process Fourier Transform Phase & Baseline Correction nmr->process ir->process uv->process analyze Peak Picking Integration Structural Assignment process->analyze end end analyze->end Comparative Report

Caption: General workflow for spectroscopic analysis of imidazole-2-carbaldehydes.

1. NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

  • Objective: To obtain high-resolution NMR spectra for structural elucidation.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a multinuclear probe.

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

    • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

    • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A fluorine-free reference compound may be used if necessary.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak or an internal standard.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Background Spectrum: Record a background spectrum of the empty ATR crystal.[9]

    • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[9]

    • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[9]

    • Data Processing: The instrument software will automatically subtract the background from the sample spectrum.

3. UV-Vis Spectroscopy

  • Objective: To determine the wavelengths of maximum absorbance.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., methanol, ethanol, or water) to an appropriate concentration (typically in the micromolar range).

    • Blank Measurement: Fill a cuvette with the pure solvent to record a baseline.

    • Sample Measurement: Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.

Conclusion

The fluorination of imidazole-2-carbaldehydes induces predictable and significant changes in their spectroscopic signatures. By understanding the interplay of inductive and resonance effects, researchers can interpret the spectra of novel fluorinated compounds to confirm their structure and gain insights into their electronic properties. This guide provides a foundational framework for such analyses, combining experimental data for the non-fluorinated parent compound with theoretically grounded predictions for its fluorinated analogue. As more experimental data for fluorinated imidazole-2-carbaldehydes become available, these predictive models can be further refined, aiding in the rational design of new molecules with tailored properties for applications in drug discovery and materials science.

References

  • Takeuchi, Y., & Kirk, K. L. (Eds.). (1995). Fluorine in Bioorganic Chemistry. American Chemical Society.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Gerstenberger, M. R. C., & Haas, A. (1983). Properties of Fluorinated Imidazoles. Journal of Fluorine Chemistry, 23(6), 525-546.
  • Kirk, K. L. (2006). Fluorination in medicinal chemistry: Methods, strategies, and recent developments. Organic Process Research & Development, 10(2), 381-395.
  • SpectraBase. (n.d.). Imidazole-2-carboxaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24955, 1H-imidazole-2-carbaldehyde. Retrieved from [Link]

  • Lázaro Martínez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. The Journal of Organic Chemistry, 75(9), 3208–3213.
  • NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

  • Maxut, A., et al. (2022). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Molecules, 27(12), 3845.
  • ResearchGate. (2023). Computational UV-vis's spectra of imidazole-2-carboxaldehyde showing oscillator strength for two highest peaks of absorption bands. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier-transform infrared spectra of imidazole-2-carboxaldehyde (2-ICA). Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2-, 4-, and 5-Fluoro-1-methylimidazole. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde

For the diligent researcher and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a detailed, operational plan for...

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Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a detailed, operational plan for the safe and compliant disposal of 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde. Our focus is to provide actionable intelligence that ensures the safety of laboratory personnel and adherence to environmental regulations, reinforcing the trust you place in our commitment to the scientific community.

The compound , 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde, is a halogenated heterocyclic aldehyde. Its molecular structure necessitates a disposal protocol that addresses the potential hazards associated with both the aldehyde functional group and the trifluoroethyl moiety. Improper disposal can lead to significant safety risks and environmental contamination.[1] This guide is structured to walk you through a systematic approach to its disposal, from immediate handling precautions to the final steps of waste collection.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, a thorough understanding of the hazards associated with 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde is paramount. This compound is classified with several hazard categories that demand respect and careful handling.[2]

Personal Protective Equipment (PPE): The first line of defense is always appropriate PPE. Based on the known hazards, the following should be considered mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shieldsProtects against splashes and potential eye irritation.[3]
Hand Protection Nitrile glovesProvides a barrier against skin contact and irritation.[3]
Body Protection Laboratory coatPrevents contamination of personal clothing.[3]
Respiratory Protection Work within a certified chemical fume hoodMinimizes the risk of inhaling vapors, which can cause respiratory irritation.[3][4]

Spill Management: In the event of a spill, prompt and correct action is crucial. Small spills can be managed by absorbing the material with an inert absorbent like vermiculite or sand.[3] The absorbed material must then be collected into a designated and properly labeled hazardous waste container.[3] It is critical to prevent the chemical from entering drains or waterways.[3]

II. The Disposal Workflow: A Step-by-Step Protocol

The disposal of 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde should be treated as a formal hazardous waste management process. Adherence to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, is not optional.[1]

Experimental Protocol: Waste Segregation and Containerization

  • Waste Identification and Classification:

    • All waste materials contaminated with 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves), must be treated as hazardous waste.[3]

    • Due to the presence of fluorine, this compound falls into the category of halogenated organic waste .[5][6]

  • Segregation:

    • It is imperative to segregate halogenated organic waste from non-halogenated waste streams.[5][6][7] The co-mingling of these waste types can complicate and significantly increase the cost of disposal, as halogenated waste requires specialized incineration processes.[6]

    • Do not mix this waste with other incompatible chemicals, such as strong oxidizing agents, acids, or bases, to prevent unintended chemical reactions.[8]

  • Containerization:

    • Select a waste container that is chemically compatible with 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde. A high-density polyethylene (HDPE) container is a suitable choice.[9]

    • The container must be in good condition, free from leaks or damage, and have a secure, screw-top cap.[1][10]

    • The container should be kept closed at all times except when actively adding waste.[7][10]

  • Labeling:

    • Proper labeling is a critical compliance point. The label must be securely affixed to the container and include the following information:[10][11]

      • The words "HAZARDOUS WASTE "[1][10][11]

      • The full chemical name: "1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde " (avoiding abbreviations or chemical formulas)[10]

      • An accurate list of all chemical constituents present in the container, with approximate percentages.[5][10]

      • Appropriate hazard pictograms (e.g., irritant, toxic).[3]

dot

DisposalWorkflow Disposal Decision Workflow for 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde start Start: Generation of Waste identify Identify as Hazardous Waste: - Halogenated Organic - Aldehyde start->identify segregate Segregate from Non-Halogenated and Incompatible Wastes identify->segregate containerize Select Compatible Container (e.g., HDPE) segregate->containerize label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - All Constituents & % containerize->label store Store in Designated Satellite Accumulation Area (SAA) label->store pickup Arrange for Pickup by Certified Hazardous Waste Contractor store->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde.

III. Storage and Final Disposition

Satellite Accumulation Areas (SAAs): Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10][11] This area must be under the control of laboratory personnel.[10] The SAA should be in a well-ventilated location, and the waste container should be placed in secondary containment to mitigate potential leaks.[1]

In-Lab Treatment Considerations: While some aldehydes can be chemically deactivated through oxidation to their less toxic carboxylic acid counterparts, this practice is not recommended for 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde without specific, validated institutional protocols.[12][13] The presence of the trifluoroethyl group may lead to unpredictable reaction byproducts. Therefore, the most prudent and compliant disposal method is through a licensed hazardous waste disposal contractor.

Final Disposal: Once the waste container is nearly full (around 90%), contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.[10] They will coordinate with a certified hazardous waste disposal company for proper transportation and final disposal, which for halogenated organic compounds, is typically high-temperature incineration.[6]

Your diligence in following these procedures is a testament to your commitment to a culture of safety and environmental stewardship. By managing chemical waste responsibly, you protect yourself, your colleagues, and the broader community.

IV. References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available from:

  • Benchchem. (2025). Essential Guide to Orotaldehyde Disposal: Ensuring Laboratory Safety and Compliance. Available from:

  • NextSDS. 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde. Available from:

  • Environment, Health and Safety. 7.2 Organic Solvents. Available from:

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Available from:

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available from:

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Available from:

  • Safety & Risk Services. In-Laboratory Treatment of Chemical Waste. Available from:

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Available from:

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available from:

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Available from:

  • Washington State University. Halogenated Solvents. Available from:

  • Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation. Available from:

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Available from:

  • Safety & Risk Services. Organic Solvent Waste Disposal. Available from:

  • Office of Clinical and Research Safety. The Laboratory Standard. Available from:

  • American Chemical Society. Regulation of Laboratory Waste. Available from:

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available from:

  • Triumvirate Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Available from:

  • University of Wisconsin-Milwaukee. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Available from:

  • Fisher Scientific. (2009, October 6). Imidazole-2-carboxaldehyde SAFETY DATA SHEET. Available from:

  • Thermo Fisher Scientific. (2025, September 7). IMIDAZOLE SAFETY DATA SHEET. Available from:

  • TCI Chemicals. (2025, November 14). Imidazole-2-carboxaldehyde SAFETY DATA SHEET. Available from:

  • Elemental Microanalysis. (2024, March 20). IMIDAZOLE SAFETY DATA SHEET. Available from:

  • Benchchem. (2025). Safe Disposal of 1-Fluoro-1H-imidazole: A Guide for Laboratory Professionals. Available from:

Sources

Handling

A Comprehensive Guide to the Safe Handling of 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, it is imperative to approach novel chemical entities with a robust framework of safety and operational excellence. This g...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is imperative to approach novel chemical entities with a robust framework of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde (CAS Number: 497855-74-0). This document synthesizes known hazard data with established best practices for handling halogenated heterocyclic aldehydes to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard Profile

1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde is a multifaceted compound, presenting hazards associated with its imidazole core, aldehyde functional group, and trifluoroethyl substituent. The primary known hazards are summarized below.

Hazard ClassificationDescriptionGHS Hazard Code
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.H302 + H312 + H332
Skin Irritation Causes skin irritation upon contact.H315
Eye Irritation Causes serious eye irritation.H319
Specific Target Organ Toxicity May cause drowsiness or dizziness.H336

Source: NextSDS[1]

The trifluoroethyl group, a common moiety in medicinal chemistry, enhances the lipophilicity of the molecule, potentially increasing its absorption through the skin and other biological membranes[2]. The aldehyde group is a known reactive site, capable of undergoing nucleophilic addition and condensation reactions[2].

Pre-Operational Workflow: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is critical.

All handling of 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde, including weighing, dissolution, and reaction setup, must be conducted within a certified chemical fume hood.[3][4] The fume hood provides essential ventilation to minimize inhalation exposure and contain any potential spills. An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[3][5]

The following PPE is mandatory when handling this compound:

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are essential to protect against splashes and aerosols.[6] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when transferring large volumes or working with reactions under pressure.
Hand Protection Chemical-Resistant GlovesDue to the skin irritation hazard and potential for dermal absorption, appropriate gloves are crucial. While specific breakthrough data for this compound is not readily available, a double-gloving approach is recommended. An inner nitrile glove can be worn with a more robust outer glove such as butyl rubber or Viton™, which are often recommended for halogenated organic compounds.[7] Gloves should be inspected before each use and changed immediately if contamination is suspected.
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat, fully fastened, is required to protect against splashes and potential ignition sources.
Respiratory Protection NIOSH-Approved RespiratorFor procedures with a high likelihood of generating aerosols or dusts, or in the event of a ventilation failure, a NIOSH-approved respirator with organic vapor cartridges should be used.[7] All respirator users must be fit-tested and trained in accordance with their institution's respiratory protection program.

Donning and Doffing PPE Workflow

Caption: A flowchart illustrating the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing risk.

  • Preparation : Before handling the compound, ensure all necessary PPE is correctly donned and the chemical fume hood is functioning properly. Have spill cleanup materials readily available.

  • Weighing and Transfer :

    • Perform all weighing and transfers within the fume hood.

    • Use a disposable weighing boat or line the balance with a suitable protective film.

    • Handle the solid with care to avoid generating dust.[4]

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution :

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Be aware of any potential exothermic reactions, especially when using reactive solvents.

  • Reaction Monitoring :

    • Ensure all reaction vessels are appropriately clamped and secured.

    • Maintain a safe distance from the reaction apparatus.

    • Do not leave reactions unattended.

  • Post-Handling :

    • Thoroughly wash hands and any potentially exposed skin with soap and water after handling is complete, even if gloves were worn.[6]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly doff PPE in the correct sequence to avoid cross-contamination.

Emergency and Disposal Plan

A clear and concise plan for emergencies and waste disposal is a cornerstone of laboratory safety.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Spill For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[4][5]

As a halogenated organic compound, 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation : Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. Do not mix with non-halogenated waste streams.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde".

  • Storage : Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal : Arrange for pickup and disposal through your institution's licensed hazardous waste management provider.

Waste Disposal Decision Tree

Disposal_Decision_Tree Start Waste Generated Is_Halogenated Is the waste contaminated with 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde? Start->Is_Halogenated Halogenated_Waste Collect in a designated, labeled Halogenated Waste container. Is_Halogenated->Halogenated_Waste Yes Non_Halogenated_Waste Follow standard procedures for non-halogenated waste. Is_Halogenated->Non_Halogenated_Waste No Seal_And_Store Seal the container and store in a satellite accumulation area. Halogenated_Waste->Seal_And_Store Disposal_Request Request disposal by a licensed hazardous waste provider. Seal_And_Store->Disposal_Request

Caption: A decision tree outlining the proper segregation and disposal pathway for waste contaminated with the title compound.

By adhering to these guidelines, researchers can confidently and safely work with 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde, fostering a culture of safety and scientific integrity within the laboratory.

References

  • Smolecule. (2023, August 19). 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde.
  • NextSDS. 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde.
  • Fisher Scientific. (2009, October 6). Safety Data Sheet: Imidazole-2-carboxaldehyde.
  • ChemicalBook. (2026, January 17). Imidazole-2-carboxaldehyde - Safety Data Sheet.
  • Elemental Microanalysis. (2024, March 20). IMIDAZOLE Safety Data Sheet.
  • TCI Chemicals. (2025, November 14). SAFETY DATA SHEET: Imidazole-2-carboxaldehyde.
  • Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole. Retrieved from Washington State University Environmental Health & Safety.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde
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1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde
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